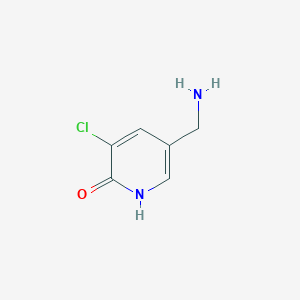

5-(Aminomethyl)-3-chloropyridin-2-OL

Description

5-(Aminomethyl)-3-chloropyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a chlorine atom at position 3, and an aminomethyl substituent at position 5. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. Two distinct CAS registry numbers are associated with this compound: 1393575-12-6 and 58584-60-4, which likely correspond to different synthetic routes, salt forms, or suppliers . The compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its aminomethyl group enhances solubility in polar solvents, while the chlorine atom contributes to electronic effects and lipophilicity.

Properties

IUPAC Name |

5-(aminomethyl)-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSBQROWQLSLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination via Reaction of Chloropyridines with Amides

A practical and metal-free method involves the direct amination of chloropyridines using simple amides as the amine source under reflux conditions without catalysts or bases. This method has been demonstrated to be effective for various chloropyridine derivatives, including those bearing electron-withdrawing groups such as nitro, trifluoromethyl, and cyano substituents.

- Refluxing chloropyridine in neat amide solvent,

- Reaction times vary from 15 to 70 hours depending on amide and substrate,

- No transition metal catalysts or microwave irradiation required,

- The reaction proceeds via cleavage of the amidic N-C bond, releasing the amine for nucleophilic substitution on the pyridine ring.

Representative Data Table (Adapted from Kodimuthali et al.):

| Entry | Chloropyridine Substrate | Amide Used | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine | Formamide | 15 | 80 | Efficient amination |

| 2 | 2-Chloro-3-nitropyridine | Acetamide | 70 | 69 | Slower reaction, lower yield |

| 3 | 2-Chloro-3-nitropyridine | N-Methylformamide | 20 | 75 | Moderate yield |

| 4 | Unsubstituted 2-chloropyridine | Formamide | 30 | 45 | Lower yield, no EWG present |

This method is scalable and operationally simple, making it suitable for large-scale synthesis of aminopyridines including 5-(Aminomethyl)-3-chloropyridin-2-OL analogues.

Hydroxylation and Functional Group Interconversions

The introduction of the hydroxyl group at the 2-position (2-OL) in the pyridine ring can be achieved by:

- Starting from 3-chloropyridin-2-ol precursors,

- Or via selective hydrolysis of 2-chloropyridine derivatives under controlled conditions,

- Alternatively, by nucleophilic aromatic substitution of the 2-chloro group with hydroxide under mild conditions to yield the 2-ol functionality.

This step is often performed prior or subsequent to amination depending on the synthetic route chosen. The presence of electron-withdrawing groups facilitates nucleophilic substitution at the 2-position.

Alternative Routes: Diazotization and Post-Functionalization

Advanced synthetic routes involve:

- Diazotization of amino-substituted pyridines followed by substitution or ring closure reactions,

- Use of diazonium salts to introduce additional functionalities or to rearrange substituents,

- This approach is useful for complex tricyclic pyridine derivatives but can be adapted for aminomethyl substitution with careful control of conditions.

By-Product Formation and Purification

During synthesis, by-products such as 3-chloropyridin-2-amine can form, especially in multi-step syntheses involving hydrazine derivatives or pyrazolidine intermediates. These by-products often exhibit intermolecular hydrogen bonding and require chromatographic separation.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Electron-withdrawing groups on the pyridine ring enhance the nucleophilic substitution rate at the 2-position.

- The amination reaction likely proceeds via cleavage of the amide N-C bond, releasing the amine nucleophile.

- Avoidance of transition metals and bases reduces cost and environmental impact.

- The method is amenable to scale-up, demonstrated by successful synthesis on 50 g scale with 80% yield.

- Purification typically involves extraction and silica gel chromatography.

- Monitoring by TLC and NMR confirms reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-chloropyridin-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

Oxidation: Formation of 5-(Aminomethyl)-3-chloropyridin-2-one.

Reduction: Formation of 5-(Aminomethyl)-3-chloropyridin-2-amine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C6H7ClN2O

- Molecular Weight : 162.58 g/mol

- Structural Features :

- Amino group (-NH2) at position 5

- Hydroxyl group (-OH) at position 2

- Chlorine atom (Cl) at position 3

Medicinal Chemistry

5-(Aminomethyl)-3-chloropyridin-2-OL is investigated for its potential as a precursor in drug development, particularly for:

- Enzyme Inhibitors : The compound's structure allows it to interact with enzymes, potentially leading to the development of inhibitors for various metabolic pathways. For instance, it has been studied for its inhibitory effects on glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways and inhibiting specific kinases involved in cancer progression .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics . Studies suggest that similar compounds can inhibit bacterial growth, which opens avenues for further exploration in antibiotic resistance contexts.

Agrochemicals

In the agricultural sector, 5-(Aminomethyl)-3-chloropyridin-2-OL is utilized in the synthesis of specialty chemicals and materials with specific properties. Its derivatives may serve as effective agrochemicals due to their biological activity against pests and pathogens .

Case Study 1: Anticancer Activity

Research conducted on pyridine derivatives highlighted that compounds structurally related to 5-(Aminomethyl)-3-chloropyridin-2-OL demonstrated significant cytotoxic effects against various cancer cell lines. These studies emphasize the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Antimicrobial Properties

In a study examining the antimicrobial efficacy of pyridine derivatives, it was found that compounds similar to 5-(Aminomethyl)-3-chloropyridin-2-OL exhibited substantial activity against Gram-positive bacteria. This suggests a pathway for further research into antibiotic development.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the chlorine atom and hydroxyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Aminomethyl)-3-chloropyridin-2-ol with structurally related pyridine derivatives, highlighting key differences in substituents, molecular properties, and applications.

Key Comparative Insights:

Substituent Effects: Halogens: Chlorine (in the target compound) offers moderate electronegativity and lipophilicity, whereas bromine (e.g., in 5-Bromo-2-chloro-pyridin-3-ol) increases steric bulk and polarizability, enhancing reactivity in Suzuki-Miyaura couplings . Iodine (5-Iodopyridin-3-ol) is preferred for applications requiring isotopic labeling . Amino vs.

Solubility and Reactivity: The aminomethyl group in the target compound improves aqueous solubility relative to methyl (–CH₃) or methoxy (–OCH₃) substituents found in analogs . Methoxy groups (e.g., 5-Chloro-2-methoxypyridin-3-ol) may hinder nucleophilic substitution reactions due to steric effects .

Applications: Drug Discovery: The target compound’s balance of solubility and lipophilicity makes it suitable for lead optimization in medicinal chemistry . Agrochemicals: Methyl-substituted derivatives (e.g., 2-Chloro-5-methylpyridin-3-ol) are prioritized for their stability in nonpolar environments .

Biological Activity

5-(Aminomethyl)-3-chloropyridin-2-OL is a chemical compound with the molecular formula C6H7ClN2O. It features a pyridine ring substituted with an amino group at the 5-position and a hydroxyl group at the 2-position, along with a chlorine atom at the 3-position. This unique structure suggests potential biological activities and applications in medicinal chemistry and agrochemicals.

Chemical Structure

- Molecular Formula : C6H7ClN2O

- Molecular Weight : 162.58 g/mol

- Structural Features :

- Amino group (-NH2) at position 5

- Hydroxyl group (-OH) at position 2

- Chlorine atom (Cl) at position 3

Pharmacological Potential

Research indicates that 5-(Aminomethyl)-3-chloropyridin-2-OL may exhibit various biological activities, particularly in medicinal chemistry. Its structural properties allow it to act as a versatile intermediate in the synthesis of more complex pharmacologically active compounds.

Key Areas of Investigation:

- Antimicrobial Activity : Studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : The compound's ability to interact with biological targets could lead to applications in cancer treatment, particularly as a precursor for more potent antitumor agents.

- Enzyme Inhibition : The presence of the amino and hydroxyl groups may facilitate interactions with enzymes, potentially leading to inhibition of specific metabolic pathways.

While specific mechanisms for 5-(Aminomethyl)-3-chloropyridin-2-OL are not extensively documented, it is hypothesized that its action involves:

- Binding to enzyme active sites, altering their function.

- Interfering with cellular signaling pathways through receptor modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloropyridine | Amino group at position 2 | Used in pharmaceuticals like Zopiclone |

| 5-Chloro-3-methylpyridin-2-ol | Methyl substitution at position 3 | Exhibits different biological activities |

| 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | Trifluoromethyl group at position 3 | Enhanced lipophilicity and potential bioactivity |

| 3-Chloro-pyridin-2-carboxylic acid | Carboxylic acid functional group | Different reactivity patterns compared to amines |

The unique combination of functional groups in 5-(Aminomethyl)-3-chloropyridin-2-OL provides distinct chemical reactivity and biological properties not found in other similar compounds.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing derivatives of 5-(Aminomethyl)-3-chloropyridin-2-OL to explore their biological activities. For instance, derivatives have been tested for their efficacy against various pathogens and cancer cell lines.

- Antiviral Activity : A study demonstrated that similar pyridine derivatives exhibited significant inhibitory effects on viral proteases, suggesting potential applications in antiviral drug development .

- Enzyme Inhibition Studies : Compounds derived from this structure have shown promise as inhibitors for specific kinases involved in cancer progression, indicating a pathway for developing targeted therapies.

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical candidate. Preliminary studies on related compounds indicate that they may have acceptable safety profiles; however, detailed toxicological evaluations for 5-(Aminomethyl)-3-chloropyridin-2-OL are still necessary.

Q & A

Q. What are the common synthetic routes for 5-(Aminomethyl)-3-chloropyridin-2-OL, and how can their efficiency be evaluated?

- Methodological Answer : A widely used approach involves chlorination and aminomethylation of pyridine precursors. For example, chlorination of α-pyridone followed by ammoniation (as seen in related compounds like 2-amino-5-chloropyridine) can yield intermediates for further functionalization . Efficiency is assessed via reaction yield optimization (e.g., adjusting ammonia concentration and temperature) and purity analysis using HPLC or GC-MS. Side products, such as 3-amino-2-chloropyridine derivatives, should be monitored via TLC or NMR .

Q. How can the purity and structural identity of 5-(Aminomethyl)-3-chloropyridin-2-OL be verified?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, aminomethyl groups at δ 2.5–3.5 ppm).

- FT-IR : Confirm NH₂ (~3200–3400 cm⁻¹) and hydroxyl (~3300 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₇ClN₂O: ~175.02 m/z).

Purity is quantified via HPLC with UV detection (λ = 254 nm) .

Q. What safety precautions are critical when handling 5-(Aminomethyl)-3-chloropyridin-2-OL?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as Skin Irrit. 1 ).

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3; targets respiratory system ).

- Waste Disposal : Treat as hazardous waste (WGK 3), neutralizing with dilute acid/base before disposal .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 5-(Aminomethyl)-3-chloropyridin-2-OL in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density maps and frontier molecular orbitals to predict reactive sites. For example, the chlorine atom at position 3 is susceptible to substitution due to its electron-withdrawing effect, as seen in analogous pyridines . Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate predictions.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 5-(Aminomethyl)-3-chloropyridin-2-OL?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from tautomerism or hydrogen bonding. For instance, intermolecular H-bonding between amine groups and pyridine N-atoms can create dimeric structures, altering spectral profiles . Use variable-temperature NMR to detect tautomeric shifts or X-ray crystallography (as in ) to confirm solid-state structures.

Q. How can the environmental impact of 5-(Aminomethyl)-3-chloropyridin-2-OL be assessed during degradation studies?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) and monitor byproducts via LC-MS. For aquatic toxicity, use Daphnia magna or algae growth inhibition tests (EC₅₀ values). The compound’s chlorinated structure may persist in water (WGK 3 ), requiring advanced oxidation processes (e.g., UV/H₂O₂) for remediation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for 5-(Aminomethyl)-3-chloropyridin-2-OL across literature?

- Methodological Answer : Variations may stem from differences in reagent quality (e.g., ammonia purity) or reaction scaling. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts). Compare byproduct profiles using GC-MS and optimize via Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) .

Experimental Design Considerations

Q. What analytical techniques are optimal for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Track absorbance changes at λ_max (e.g., 270 nm) across pH 2–12.

- HPLC : Quantify degradation products (e.g., hydrolyzed chlorides or oxidized amines).

- Potentiometric Titration : Determine pKa values to identify pH-sensitive functional groups .

Structural and Functional Insights

Q. How does the aminomethyl group influence the compound’s hydrogen-bonding network compared to other pyridine derivatives?

- Methodological Answer : The NH₂ group facilitates intermolecular H-bonding, as shown in X-ray crystallography of 3-chloropyridin-2-amine, forming cyclic dimers via N–H⋯N interactions . Compare with methyl or hydroxyl analogs (e.g., 5-methoxypyridin-3-ol ) using DSC to measure melting points and infer bonding strength.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.